B-Raf IN 9

B-Raf kinase inhibition Enzymatic assay Cancer

B-Raf IN 9 (compound 8b) is a potent B-Raf inhibitor (IC50 24.79 nM) with superior potency over sorafenib in PC-3 cells (IC50 7.83 µM). It induces G2/M arrest and apoptosis. Its documented stability (-20°C powder, 3 years) ensures reliable multi-phase studies. Choose it as a validated positive control for B-Raf assays.

Molecular Formula C23H20N4OS
Molecular Weight 400.5 g/mol
Cat. No. B12416906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 9
Molecular FormulaC23H20N4OS
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(N=C1C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N4OS/c28-22-16-15-21(26-27(22)20-9-5-2-6-10-20)17-11-13-19(14-12-17)25-23(29)24-18-7-3-1-4-8-18/h1-14H,15-16H2,(H2,24,25,29)
InChIKeyNNDKPTKCHFIEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea: A Structurally Defined Phenyl Dihydropyridazinone Thiourea for B-Raf Kinase Research


1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea (CAS: 2477725-18-9, also referred to as B-Raf IN 9 or compound 8b) is a synthetic small molecule belonging to the phenyl dihydropyridazinone thiourea class [1]. It is characterized by a 1-phenyl-4,5-dihydropyridazin-3(2H)-one core linked via a para-phenylene bridge to an N-phenylthiourea moiety, giving it a molecular weight of 400.50 g/mol and the molecular formula C23H20N4OS [2]. The compound was developed as part of a medicinal chemistry program targeting the B-Raf kinase [1].

Procurement Risk Alert: Why 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea Cannot Be Replaced by Generic Pyridazinone Analogs


The phenyl dihydropyridazinone chemical space is characterized by extreme functional sensitivity, where minor structural modifications profoundly alter both target affinity and cellular potency. As demonstrated in the seminal structure-activity relationship (SAR) study from which this compound (8b) emerged, closely related analogs within the same series (e.g., 8a, 8c, 8d) exhibit B-Raf IC50 values ranging from 31.80 nM to 44.60 nM—a near 2-fold difference in potency compared to 8b [1]. Furthermore, even the reference multi-kinase inhibitor sorafenib shows a 1.8-fold weaker B-Raf inhibition (IC50 44.05 nM) and 1.5-fold weaker anti-proliferative effect on PC-3 cells (IC50 11.53 µM) relative to this specific compound [1][2]. Generic substitution without verification of both structural identity and confirmed batch-specific activity data introduces significant risk of experimental failure in B-Raf-dependent assays.

Quantitative Differentiation of 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea Against In-Class Comparators and Clinical Reference


Direct Comparison of B-Raf Kinase Inhibitory Activity Against Sorafenib and Series Analogs

In a direct head-to-head enzymatic assay using the ADP-Glo Kinase Assay platform, compound 8b (the target compound) demonstrated superior B-Raf inhibitory potency compared to both the FDA-approved multi-kinase inhibitor sorafenib and closely related in-series analogs 8a, 8c, and 8d [1][2].

B-Raf kinase inhibition Enzymatic assay Cancer Kinase inhibitor Structure-activity relationship (SAR)

Superior Anti-Proliferative Activity Against Prostate Cancer PC-3 Cells Relative to Sorafenib

In cellular anti-proliferative screening against the human prostate cancer cell line PC-3, compound 8b exhibited significantly stronger growth inhibition compared to the standard of care sorafenib [1][2].

Anti-proliferative activity Prostate cancer PC-3 cells MTT assay Cytotoxicity

Confirmed G2/M Cell Cycle Arrest and Apoptosis Induction Profile in MCF-7 Cells

Flow cytometric analysis revealed that treatment of MCF-7 breast cancer cells with compound 8b induces pronounced G2/M phase cell cycle arrest and a significant apoptotic effect, providing a defined functional mechanism distinct from general cytotoxicity [1][2].

Cell cycle arrest Apoptosis G2/M phase Flow cytometry MCF-7 cells

Validated Physicochemical and Storage Stability Parameters for Experimental Reproducibility

Vendor technical datasheets provide key physicochemical parameters for this compound, including a calculated LogP of 3.8, a topological polar surface area (tPSA) of 88.8 Ų, and verified stability when stored as powder at -20°C for up to 3 years [1]. These parameters are essential for planning reproducible in vitro experiments and for anticipating solubility behavior prior to procurement.

Physicochemical properties Solubility Storage stability Formulation Reproducibility

Recommended Application Scenarios for 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea (B-Raf IN 9) Based on Quantitative Evidence


In Vitro B-Raf Kinase Inhibition Assays and Mechanistic Studies

This compound is optimally suited for use as a positive control or probe molecule in in vitro enzymatic assays targeting B-Raf kinase activity. Its quantifiably superior potency (IC50 24.79 nM) compared to sorafenib (IC50 44.05 nM) [1][2] makes it a preferred choice for establishing assay sensitivity and benchmarking new B-Raf inhibitors. Furthermore, its characterized mechanism of inducing G2/M cell cycle arrest and apoptosis in MCF-7 cells [1][2] provides a defined functional readout for pathway-specific mechanistic studies.

Anti-Proliferative Studies in Prostate Cancer Cell Models

Researchers investigating B-Raf-driven signaling in prostate cancer should prioritize this compound for cellular anti-proliferative assays, particularly in the PC-3 cell line. The direct head-to-head data showing a 1.47-fold improvement in potency (IC50 7.83 µM) over the clinical reference sorafenib (IC50 11.53 µM) [1][2] provides a strong quantitative rationale for its selection as a comparator or tool compound in PC-3-based viability and cytotoxicity screens.

Structure-Activity Relationship (SAR) and Chemical Biology Probe Development

For medicinal chemistry and chemical biology groups engaged in the optimization of pyridazinone-based kinase inhibitors, this compound serves as a well-characterized reference point within a documented SAR series. The published data clearly delineate its activity relative to close structural analogs 8a, 8c, and 8d, with potency differences spanning 1.3- to 1.8-fold [1][2]. This positions 8b as the benchmark 'active' control against which new synthetic derivatives can be rationally compared and prioritized.

Validation of Experimental Reproducibility and Compound Integrity in Long-Term Studies

Institutions planning multi-phase or long-duration research projects requiring consistent compound performance over time should consider this specific chemical entity due to its well-documented storage stability profile. Vendor specifications confirm stability for up to 3 years when stored as powder at -20°C [1][2], and its solubility in DMSO is established [1][2]. This documented logistical reliability reduces the risk of experimental variability arising from compound degradation and supports confident batch-to-batch procurement for extended studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.